Berkelic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
905305-61-5 |
|---|---|
Molecular Formula |
C29H40O9 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
(3S,3'S,4'S,5S,7R)-11-hydroxy-4'-[(3S)-3-methoxycarbonyl-3-methyl-2-oxopentyl]-3'-methyl-7-pentylspiro[2,6-dioxatricyclo[7.3.1.05,13]trideca-1(13),9,11-triene-3,2'-oxolane]-12-carboxylic acid |
InChI |
InChI=1S/C29H40O9/c1-6-8-9-10-19-11-17-12-20(30)24(26(32)33)25-23(17)21(37-19)14-29(38-25)16(3)18(15-36-29)13-22(31)28(4,7-2)27(34)35-5/h12,16,18-19,21,30H,6-11,13-15H2,1-5H3,(H,32,33)/t16-,18+,19+,21-,28-,29-/m0/s1 |
InChI Key |
KUPCHRRTAPZASB-FZIMWOAESA-N |
SMILES |
CCCCCC1CC2=CC(=C(C3=C2C(O1)CC4(O3)C(C(CO4)CC(=O)C(C)(CC)C(=O)OC)C)C(=O)O)O |
Isomeric SMILES |
CCCCC[C@@H]1CC2=CC(=C(C3=C2[C@@H](O1)C[C@]4(O3)[C@H]([C@@H](CO4)CC(=O)[C@](C)(CC)C(=O)OC)C)C(=O)O)O |
Canonical SMILES |
CCCCCC1CC2=CC(=C(C3=C2C(O1)CC4(O3)C(C(CO4)CC(=O)C(C)(CC)C(=O)OC)C)C(=O)O)O |
Other CAS No. |
905305-61-5 |
Synonyms |
berkelic acid |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Reassignments of Berkelic Acid
Initial Structural Proposals and Challenges in Determination
Berkelic acid was first isolated from a Penicillium species found in the acidic waters of the Berkeley Pit Lake, an abandoned open-pit copper mine. nih.gov The initial structural proposal, based on NMR and mass spectral data, identified it as a novel spiroketal. nih.govnih.gov However, the relative stereochemistry of the side chain stereocenter (C-22) and the absolute stereochemistry of the molecule were not determined at that time. nih.govnih.gov
The primary challenge in the initial determination lay in the complex, densely functionalized tetracyclic core of the molecule. The initial assignment of the relative stereochemistry at C-18 and C-19 was based on Nuclear Overhauser Effect (NOE) data, specifically an NOE observed from the methyl group (C-25) to H-16β and one of the H-20 protons. nih.govnih.gov This interpretation, however, would later prove to be misleading. nih.govnih.gov The limited availability of the natural product also posed a significant hurdle to extensive structural studies. nih.gov
Definitive Structural Elucidation Through Advanced Spectroscopic Techniques
The definitive structure of this compound was ultimately established through the application of sophisticated spectroscopic methods, which allowed for a more precise analysis of its molecular architecture.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation
NMR spectroscopy was a pivotal tool in both the initial proposal and the eventual correction of this compound's structure. nih.govnih.gov Modern one- and two-dimensional NMR experiments are indispensable for determining the structure of complex organic molecules. acdlabs.com In the case of this compound, detailed analysis of ¹H and ¹³C NMR spectra, including experiments like HSQC and HMBC, was crucial. bruker.com
The reassignment of the stereochemistry at C-18 and C-19 was confirmed by comparing the ¹H NMR spectral data of synthetic intermediates with that of the natural this compound methyl ester. nih.gov Specifically, discrepancies in the expected NOE signals led to a re-evaluation of the initial structural assignment. nih.govnih.gov MMX calculations indicated that the originally proposed structure should have exhibited NOEs from the C-25 methyl group to both H-16α and H-16β, whereas the observed NOE was only to H-16β. nih.gov This observation was more consistent with a structure where the stereochemistry at both C-18 and C-19 was inverted relative to the initial proposal. nih.govnih.gov The synthesis of (−)-berkelic acid and its C22-epimer, and the subsequent comparison of their NMR data with the natural product, provided conclusive evidence for the revised structure. nih.govacs.org
Role of Mass Spectrometry in Molecular Composition Analysis
Mass spectrometry was instrumental in determining the molecular formula of this compound and its derivatives, providing essential information about its elemental composition. nih.govnih.gov This technique, which measures the mass-to-charge ratio of ions, allowed researchers to confirm the molecular weight of the natural product and its synthetic intermediates, thereby corroborating the proposed molecular structure. jchps.com
Stereochemical Investigations and Revisions
The stereochemistry of this compound, particularly at several key chiral centers, was a subject of intense investigation and eventual revision.
Reassignment of Relative and Absolute Stereochemistry at Key Chiral Centers (e.g., C-18, C-19)
As mentioned, the initial assignment of the stereochemistry at C-18 and C-19 was incorrect. nih.govnih.gov This was rectified through a combination of total synthesis and detailed NMR analysis. nih.govnih.govnih.gov Synthetic efforts, notably by Fürstner and Snider, led to the synthesis of isomers of this compound. nih.govnih.gov Comparison of the NMR data of these synthetic compounds with the natural product revealed the correct relative and absolute stereochemistry. nih.gov The observed NOE data, which was initially misinterpreted, was found to be consistent with the revised structure where both C-18 and C-19 had the opposite configuration to what was first proposed. nih.govnih.gov The optical rotation of the synthetic (−)-berkelic acid was found to have the same sign as the natural product, confirming the absolute stereochemistry. nih.gov
Resolution of Stereochemistry at Quaternary Carbons (e.g., C-22)
The stereochemistry at the quaternary carbon C-22 in the side chain was another critical aspect that needed to be determined. nih.govacs.org This was achieved through a stereoselective synthesis of the side chain. nih.govbrandeis.edu A Kiyooka aldol (B89426) condensation was employed to introduce the side chain, which resulted in the formation of two of the four possible aldol adducts. nih.govbrandeis.edu These were then converted to (−)-berkelic acid and (−)-22-epi-berkelic acid. nih.govbrandeis.edu By comparing the spectral data of these synthetic compounds with the natural product, the absolute stereochemistry at C-22 was unequivocally assigned. nih.govacs.orgbrandeis.edu
Interactive Data Table: Key NMR Data for this compound and its Epimer
| Compound | Selected ¹H NMR Signals (δ, ppm) in CDCl₃ | Key Differences |
| This compound (35) | Doubled peaks for the C-20 methylene (B1212753) group and the methyl and ethyl groups attached to C-22 are absent. | The ¹H NMR spectra for the C-20 methylene group and the methyl and ethyl groups on C-22 show significant differences compared to its epimer. nih.govnih.gov |
| 22-epi-Berkelic Acid (36) | Shows significant differences in the ¹H NMR spectra for the C-20 methylene group and the methyl and ethyl groups attached to C-22 compared to this compound. | The spectral data are similar to this compound but with notable distinctions in the side chain region. nih.govnih.gov |
| Mixture of this compound and 22-epi-Berkelic Acid (25) | Shows doubled peaks for the C-20 methylene group and the methyl and ethyl groups attached to C-22 in the ¹H NMR spectrum. nih.gov | The presence of doubled peaks indicates a mixture of diastereomers at the C-22 position. nih.gov |
Interactive Data Table: Timeline of Structural Elucidation of this compound
| Year | Key Finding | Researchers/Group | Reference |
| 2007 | Initial isolation and proposal of a novel spiroketal structure. Relative and absolute stereochemistry at C-22 and other centers not fully assigned. | Stierle et al. | nih.gov |
| 2008 | Synthesis-driven structure revision of this compound methyl ester, leading to the reassignment of stereochemistry at C-18 and C-19. | Fürstner et al. | nih.gov |
| 2009 | Completion of the first synthesis of (−)-berkelic acid, confirming the reassignment of stereochemistry at C-18 and C-19, and assigning the absolute stereochemistry at C-22. | Snider et al. | nih.govbrandeis.edu |
Utilization of X-ray Crystallography for Unambiguous Stereochemical Assignment
The definitive determination of the complex stereochemistry of this compound and its synthetic intermediates has been significantly aided by single-crystal X-ray crystallography. springernature.comcaltech.edu This powerful analytical technique provides a three-dimensional picture of the atomic arrangement within a crystal, offering unambiguous proof of the relative configuration of stereogenic centers. springernature.comwikipedia.org
In the course of synthetic efforts toward this compound, X-ray crystallography was instrumental in confirming the structure of key intermediates, which in turn helped to establish the correct stereochemical framework of the final natural product. For instance, the relative configuration of an advanced iodide intermediate (referred to as compound 27 in the literature) was unequivocally assigned through X-ray diffraction analysis. scribd.com This confirmation was crucial for the subsequent steps leading to the synthesis of the revised structure of this compound methyl ester. scribd.com
Furthermore, studies on the stability of the originally assigned structure of this compound revealed that it equilibrates into a mixture of four diastereomers. researchgate.net The complete characterization and unambiguous structural assignment of these four diastereomers were accomplished through X-ray crystallography, providing a comprehensive understanding of the stereochemical landscape of the this compound core. researchgate.net
Table 1: Crystallographic Data for this compound-Related Structures
| Compound | Method | Purpose | Reference |
| Intermediate 27 | X-ray Diffraction | Confirmed relative stereochemistry during total synthesis. | scribd.com |
| This compound Diastereomers | X-ray Crystallography | Fully characterized a mixture of four equilibrating diastereomers. | researchgate.net |
Computational Chemistry in Stereochemical Confirmation
Computational chemistry has played a synergistic role with experimental data, particularly NMR spectroscopy, in resolving the stereochemical ambiguities of this compound. frontiersin.org Initial structural assignment was based partly on Nuclear Overhauser Effect (NOE) experiments. nih.gov However, molecular mechanics (MMX) calculations indicated that the observed NOE data were inconsistent with the originally proposed structure. nih.govnih.gov
The initial assignment was based on a key NOE observation between the methyl group (C-25) and protons H-16β and H-20. nih.govnih.gov MMX calculations, however, predicted that for the originally proposed structure, NOEs to both H-16α and H-16β should be observed, as the calculated internuclear distances were comparable (2.46 Å to H-16α and 2.61 Å to H-16β). nih.gov In contrast, calculations for an alternative structure, with the stereochemistry inverted at both C-18 and C-19, showed distances of 3.51 Å to H-16α and 2.49 Å to H-16β. nih.gov This computed result was a much better fit for the experimentally observed NOE, which was only seen to H-16β, suggesting the initial assignment at C-18 and C-19 was incorrect. nih.govd-nb.info
Computational methods were also used to assess the thermodynamic stability of various diastereomers. MMX calculations of the relative strain energies for four possible tetracyclic isomers showed that the isomer corresponding to the revised structure was significantly more stable than the others. nih.gov This thermodynamic preference supported the stereochemical reassignment. nih.gov More advanced Density Functional Theory (DFT) calculations have also been employed to support the stereocontrol observed in key reaction steps during total synthesis, such as the deprotection/spiroacetalization process. researchgate.net
Table 2: Comparison of Calculated Internuclear Distances and Strain Energies for this compound Isomers
| Isomer | Parameter | Calculated Value | Experimental Observation | Conclusion | Reference |
| Originally Proposed Structure | H-25 to H-16α Distance | 2.46 Å | NOE not observed | Inconsistent | nih.gov |
| H-25 to H-16β Distance | 2.61 Å | NOE observed | - | nih.gov | |
| Revised Structure (Inverted C-18, C-19) | H-25 to H-16α Distance | 3.51 Å | NOE not observed | Consistent | nih.gov |
| H-25 to H-16β Distance | 2.49 Å | NOE observed | Consistent | nih.gov | |
| Tetracycle Isomers | Relative Strain Energies | 28.1, 28.6, 30.5, 30.8 kcal/mol | - | Revised structure is the most stable isomer. | nih.gov |
Biosynthesis of Berkelic Acid
Proposed Biosynthetic Pathways for the Spiroketal Skeleton
The intricate tetracyclic isochroman (B46142) spiroketal structure of berkelic acid has prompted several biosynthetic proposals, primarily centered around the combination of two precursor moieties resembling other known natural products. d-nb.infonih.gov A prominent hypothesis suggests a biomimetic union between a spicifernin-like molecule and pulvilloric acid. medchemexpress.cnresearchgate.net This proposed pathway is supported by the co-occurrence of this compound with spiciferone A, which shares a common precursor with spicifernin. nih.govnih.gov
One proposed retrosynthetic analysis divides this compound into two key fragments: one resembling spicifernin and the other pulvilloric acid. d-nb.info The forward synthesis, and by extension the biosynthetic hypothesis, involves an oxa-Pictet-Spengler cyclization. nih.gov This reaction would likely proceed through the formation of an oxocarbenium ion, followed by a Friedel-Crafts cyclization to construct the isochroman core. nih.gov Subsequent ketal exchange would then lead to the formation of the complete tetracyclic core of this compound. nih.gov
Another proposed pathway suggests that the spiroketal skeleton is constructed via the dehydration of a tethered dihydroxyketone precursor. nih.gov However, the reduced nucleophilicity of the phenolic oxygen in this context presents a challenge to this hypothesis. nih.gov An alternative approach involves the generation of an ortho-quinone methide (o-QM) intermediate which then undergoes a [4+2] cycloaddition with an enol ether to form the spiroketal. nih.gov
Equilibration studies have shown that under acidic conditions, a mixture of diastereomers can be converted to the thermodynamically favored spiroketal configuration found in this compound. nih.govnih.gov This suggests that the final stereochemistry of the spiroketal may be under thermodynamic control.
Investigation of Key Precursors and Metabolites
The biosynthesis of this compound is intrinsically linked to several other fungal metabolites, which serve as crucial precursors or are related products of the same biosynthetic machinery.
Role of Pulvilloric Acid and Spicifernin in Biosynthetic Hypotheses
The structural components of this compound bear a striking resemblance to pulvilloric acid and spicifernin, leading to the strong hypothesis that they are key biosynthetic precursors. d-nb.infonih.govmedchemexpress.cnresearchgate.net
Pulvilloric Acid: The isochroman portion of this compound is structurally similar to pulvilloric acid, a metabolite produced by Penicillium pulvillorum. d-nb.info It is proposed that a derivative of 2,6-dihydroxybenzoic acid, a known precursor to pulvilloric acid, serves as a building block for the this compound scaffold. nih.gov
Spicifernin: The aliphatic chain with its stereogenic centers in this compound is reminiscent of spicifernin, isolated from Cochliobolus spicifer. d-nb.info While there are stereochemical differences at C-18 and C-19 between this compound and spicifernin, a proposed biosynthetic pathway can account for this divergence. d-nb.infonih.gov This suggests that a common intermediate could be processed differently by the enzymatic machinery in the respective producing organisms. nih.gov
The concept of combining these two natural products has inspired synthetic chemists to develop concise total syntheses of this compound, further lending credence to its potential biosynthetic relevance. nih.govmedchemexpress.cn
Relationship to Other Fungal Metabolites (e.g., Spiciferone A, Berkeleyacetals)
The co-isolation of this compound with other metabolites from the same fungal source provides valuable clues about its biosynthesis.
Spiciferone A: this compound is often found alongside spiciferone A. researchgate.netnih.gov Importantly, spiciferone A and spicifernin are known to derive from a common hexaketide precursor. nih.gov The presence of the genetic machinery to produce this precursor in the Penicillium species that synthesizes this compound strongly suggests a shared biosynthetic origin for the side chain portion of these molecules. nih.gov A proposed biosynthetic scheme outlines how a common intermediate can lead to the formation of spiciferone A, spicifernin, and the precursor to this compound. nih.gov
Berkeleyacetals: The Penicillium species isolated from the Berkeley Pit Lake, which produces this compound, also synthesizes other unique metabolites like the berkeleyacetals. researchgate.netnih.govradiolab.orgstanford.edu While a direct biosynthetic link has not been definitively established, the production of such complex and unusual molecules by the same organism points to a sophisticated and versatile enzymatic machinery capable of generating diverse chemical scaffolds.
Enzymatic Mechanisms and Polyketide Biosynthetic Logic
The biosynthesis of this compound is believed to follow the logic of polyketide synthesis, a major pathway for the production of secondary metabolites in fungi. actascientific.comwikipedia.org Polyketides are assembled by polyketide synthases (PKSs), large multifunctional enzymes that catalyze the sequential condensation of small carboxylic acid units. wikipedia.orgnih.gov
The carbon backbone of the precursors to this compound, such as the hexaketide precursor to spiciferone A and spicifernin, is likely assembled by a Type I PKS. nih.govactascientific.com These PKSs are modular enzymes, with each module responsible for one cycle of chain elongation and modification. wikipedia.org The sequence and combination of domains within each module, such as ketosynthase (KS), acyltransferase (AT), dehydratase (DH), and ketoreductase (KR), determine the structure of the final polyketide chain. wikipedia.orgnih.gov
The diversification of the polyketide chain leading to this compound and related metabolites can occur at several stages:
The selection of starter and extender units (e.g., acetyl-CoA, malonyl-CoA). nih.gov
The degree of reduction of β-keto groups and the stereochemistry introduced by reductase domains. wikipedia.org
Primary and secondary cyclization events. actascientific.com
Post-PKS tailoring reactions, such as oxidation, reduction, and glycosylation, catalyzed by other enzymes encoded within the biosynthetic gene cluster. actascientific.com
The formation of the spiroketal in this compound is a key tailoring step that likely involves a series of enzymatic reactions following the assembly of the polyketide backbone.
Application of Genome Mining and Computational Techniques in Pathway Prediction
The identification and characterization of the biosynthetic gene cluster (BGC) responsible for producing this compound can be significantly accelerated through the use of genome mining and computational tools. mdpi.comunideb.hu These approaches leverage the increasing availability of fungal genome sequences to predict the biosynthetic potential of an organism. jmicrobiol.or.krgithub.io
The process typically involves:
Identifying "backbone" enzymes: Bioinformatic algorithms search for genes encoding key enzymes like polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), which are characteristic of secondary metabolite BGCs. mdpi.com
Predicting gene cluster boundaries: Once a backbone gene is identified, computational tools predict the extent of the BGC by identifying neighboring genes that are likely involved in the biosynthesis, regulation, and transport of the metabolite. jmicrobiol.or.kr
Annotating gene functions: The functions of the genes within the predicted BGC are annotated by comparing their sequences to databases of known enzymes. github.io This allows for a prediction of the chemical structure of the natural product.
Prioritizing candidate BGCs: With the vast number of BGCs identified in a genome, strategies are needed to prioritize which ones are most likely to produce a specific compound of interest. mdpi.com This can be guided by factors such as the presence of specific tailoring enzymes or similarity to known BGCs. mdpi.com
Chemical Synthesis Methodologies for Berkelic Acid and Its Analogues
Strategic Considerations in Total Synthesis
The total synthesis of berkelic acid necessitates careful strategic planning, particularly concerning the disconnection of the molecule into manageable fragments, the assembly of the sterically congested spiroketal core, and the precise installation of multiple stereocenters.
Multiple retrosynthetic strategies have been proposed and executed for the synthesis of this compound. These approaches can be broadly categorized by their key bond-forming events and the nature of the fragments they employ.
One of the earliest and most convergent strategies, reported by the Snider group, disconnects the molecule at the C9a-O10 bond (isochroman ring) and the spiroketal linkage. nih.gov This retrosynthesis leads back to two primary building blocks: a ketal aldehyde fragment and a substituted 2,6-dihydroxybenzoic acid derivative, which is a known precursor to the natural product pulvilloric acid. nih.govnih.gov
A different, bio-inspired approach was developed by De Brabander and coworkers. acs.orgscispace.comnih.gov Recognizing the structural similarities between this compound and two other fungal metabolites, spicifernin and pulvilloric acid, they devised a strategy based on the coupling of synthons inspired by these natural products. acs.orgscispace.com This leads to a disconnection that breaks the molecule into a spicifernin-like alkyne-containing fragment and an aromatic precursor related to pulvilloric acid. scispace.comnih.gov
More recent syntheses have explored alternative disconnections. The groups of Zhou and Qu envisioned a strategy involving a late-stage introduction of the C21-C25 side chain. researchgate.netsci-hub.seresearchgate.net Their retrosynthetic analysis breaks the C20-C21 bond, leading to a complex tetracyclic iodide intermediate and an acyl chloride side chain fragment, which are coupled using a Ni-catalyzed reductive coupling. sci-hub.sethieme-connect.com The tetracyclic core itself is disconnected via an oxa-Michael addition and a Catellani-type reaction. researchgate.netresearchgate.net
| Research Group | Key Disconnection | Primary Fragments | Reference |
|---|---|---|---|
| Snider | Oxa-Pictet-Spengler Cyclization | Ketal aldehyde and 2,6-dihydroxybenzoic acid derivative | nih.gov |
| De Brabander | Ag-catalyzed Cascade Cycloaddition | Spicifernin-like alkynol and pulvilloric acid-like lactol | scispace.comnih.gov |
| Zhou / Qu | Late-stage Ni-catalyzed Cross-Coupling | Tetracyclic iodide and acyl chloride side chain | researchgate.netsci-hub.sethieme-connect.com |
The central structural feature of this compound is its unique tetracyclic isochroman (B46142)/chroman spiroketal system. researchgate.net The construction of this highly congested and oxygenated core presents a significant synthetic hurdle. The primary challenges include:
Formation of the Spiroketal Center: Creating the C17 spiroketal center with the correct relative and absolute stereochemistry is non-trivial. Conventional ketalizations typically favor the thermodynamically most stable diastereomer, which may not correspond to the natural product's configuration under all conditions. nih.gov
Diastereoselectivity: The cyclization reactions that form the tetracyclic system can generate multiple diastereomers. For instance, the oxa-Pictet-Spengler reaction used in early model studies produced a mixture of four diastereomers, necessitating an equilibration step to favor the desired product. nih.govnih.gov Similarly, some cascade routes have shown only moderate diastereoselectivity. sci-hub.sescispace.com
Ring Strain and Steric Hindrance: The assembly of the four contiguous rings, including a pentasubstituted phenyl ring, involves overcoming significant steric hindrance, which can impact reaction efficiency and selectivity. researchgate.net
Functional Group Compatibility: The precursors to the core often bear numerous functional groups that must be compatible with the reaction conditions used for cyclization and spiroketalization. sci-hub.se
Strategies to overcome these challenges often rely on thermodynamically controlled equilibrations or highly organized, stereoselective cascade reactions. nih.govscispace.comnih.gov
This compound possesses six stereogenic centers (at C9, C15, C16, C17, C18, and C22), including one quaternary carbon (C22), making stereocontrol a paramount challenge in its total synthesis. researchgate.netsci-hub.se The initial structural assignment of the C18 and C19 (now C18 and C22) stereocenters was later revised based on synthetic efforts. sci-hub.seacs.org
Key challenges and solutions include:
Establishing the C22 Quaternary Center: The creation of the C22 stereocenter, part of the side chain, proved particularly difficult. The De Brabander group developed an anti-selective conjugate propargylation to install the vicinal stereodiad and synthesized both C22 epimers to unambiguously assign the natural configuration. scispace.comnih.govnih.gov The Snider group employed a challenging Kiyooka aldol (B89426) condensation to introduce the side chain, which produced two of the four possible aldol products, ultimately allowing for the synthesis of both (-)-berkelic acid and its C22-epi diastereomer. nih.gov
Simultaneous Formation of Multiple Centers: A remarkable strategy for stereocontrol was demonstrated in a concise synthesis where a one-pot acid-catalyzed deprotection/spiroacetalization process created four new stereocenters (C9, C15, C17, C18) from a single existing chiral center in the precursor. researchgate.netsci-hub.sethieme-connect.comdntb.gov.ua This cascade proceeds with high diastereoselectivity, generating the desired tetracyclic core as the major product. sci-hub.se
Substrate-Controlled Diastereoselection: Many synthetic routes rely on substrate control, where the existing stereocenters in a fragment dictate the stereochemical outcome of subsequent transformations. This is evident in diastereoselective cycloadditions and aldol reactions employed by various groups. nih.govnih.gov
Major Synthetic Methodologies for Core Construction
To address the challenge of assembling the tetracyclic core, chemists have primarily employed two powerful strategies: the oxa-Pictet-Spengler reaction and various cascade reactions.
The oxa-Pictet-Spengler reaction has been a cornerstone in the synthesis of isochroman-containing natural products. The first total synthesis of (–)-berkelic acid, accomplished by the Snider group, featured this reaction as the key step for constructing the tetracyclic core. sci-hub.senih.gov
In this approach, a chiral ketal aldehyde is condensed with a 2,6-dihydroxybenzoic acid derivative under acidic conditions (e.g., Dowex 50WX8-400-H+). nih.gov The reaction is proposed to proceed through the formation of an oxocarbenium ion, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts type reaction) to form the isochroman ring. nih.gov A subsequent intramolecular ketal exchange completes the formation of the spiroketal core. nih.gov While effective, this method initially yields a mixture of diastereomers that must be equilibrated under acidic conditions (e.g., TFA in CDCl3) to enrich the thermodynamically more stable, desired isomer. nih.govnih.gov Model studies were crucial in optimizing this key transformation. nih.govd-nb.info
| Reactants | Conditions | Outcome | Reference |
|---|---|---|---|
| Ketal aldehyde 21 and (R)-(−)-3 | Dowex 50WX8-400-H+, MeOH, 25 °C; then CH2N2 | Mixture of tetracycle diastereomers (29% and 22% yield for major isomers) | nih.gov |
| Diastereomer mixture | 0.2% TFA in CDCl3, 25 °C, 12 h | Equilibration favoring the desired diastereomer | nih.gov |
Cascade reactions, which enable the formation of multiple bonds and rings in a single operation, offer an elegant and efficient alternative for constructing complex molecular cores.
A prominent example is the bio-inspired synthesis from the De Brabander group, which utilizes a silver(I)-catalyzed cascade. scispace.comnih.gov The key step involves the reaction of a spicifernin-derived alkynol with a pulvilloric acid-derived lactol in the presence of a silver salt like AgSbF6. nih.gov The proposed mechanism involves a cascade of:
In situ formation of an ortho-quinone methide from the lactol precursor.
Silver-catalyzed cycloisomerization of the alkynol to form a reactive enol ether.
A formal [4+2] cycloaddition (Diels-Alder reaction) between the ortho-quinone methide and the enol ether to assemble the spiroketal core. scispace.comnih.gov
This powerful sequence couples the two complex fragments and forms the tetracyclic system in a single step, completing the total synthesis in a highly convergent manner. scispace.comnih.gov
More recently, a different cascade strategy was employed by the Zhou and Qu groups. researchgate.netsci-hub.sethieme-connect.com Their approach features a three-component Catellani-type reaction followed by an intramolecular oxa-Michael addition. sci-hub.seresearchgate.netresearchgate.net This sequence efficiently assembles the isochroman framework, which is then subjected to a one-pot deprotection/spiroacetalization cascade to furnish the complete tetracyclic core with excellent diastereoselectivity. researchgate.netsci-hub.se
ortho-Quinone Methide Cycloaddition Strategies
A key transformation in several syntheses of the this compound core is the cycloaddition reaction involving an ortho-quinone methide (o-QM). These highly reactive intermediates serve as effective heterodienes in [4+2] cycloadditions.
One strategy involves a kinetically controlled, diastereoselective cycloaddition between a chiral enol ether and an o-QM to form the chroman spiroketal motif. nih.gov This approach has been shown to produce the opposite stereochemistry compared to thermodynamic ketalization, highlighting the importance of reaction control. nih.gov The generation of the o-QM can be triggered at low temperatures from o-hydroxybenzyl alcohol precursors. nih.govucsb.edu For instance, the use of a magnesium base can trigger the formation of the o-QM, which then undergoes an inverse demand Diels-Alder reaction with a chiral exocyclic enol ether. nih.gov
In a different approach, a silver-catalyzed cascade reaction has been developed. This process involves the in situ formation of an o-QM from a precursor like pulvilloric acid methyl ester, followed by cycloisomerization of an alkynol to an enol ether, and finally, a [4+2] cycloaddition between these two reactive species. nih.govscispace.com This convergent strategy allows for the rapid assembly of the complex core of this compound from two natural product-inspired fragments. nih.govscispace.com
Studies have also explored the diastereoselectivity of these cycloadditions. For example, the reaction of an o-QM with an exocyclic enol ether has been reported to proceed with a 4.5:1 selectivity favoring the endo approach. ucsb.edu However, the initial cycloaddition can sometimes lead to a mixture of diastereomers, which may require subsequent equilibration to favor the thermodynamically more stable product. ucsb.edunih.gov
One-Pot Deprotection/Spiroacetalization Protocols
A highly efficient method for constructing the tetracyclic core of this compound involves a one-pot deprotection and spiroacetalization sequence. sci-hub.seresearchgate.netresearchgate.netresearchgate.netresearchgate.net This strategy is particularly powerful as it can establish multiple stereocenters with excellent stereocontrol in a single operation. sci-hub.seresearchgate.netresearchgate.net
In a concise total synthesis of (–)-berkelic acid, an isochroman intermediate was subjected to sequential deprotection of a benzyl (B1604629) group via catalytic hydrogenation and an acetonide group under acidic conditions. sci-hub.se This triggered an in situ spiroacetalization, yielding the key tetracyclic intermediate as the major diastereomer with a diastereomeric ratio greater than 10:1. sci-hub.se This process demonstrates the remarkable ability to generate four new stereocenters from a single existing chiral center with high fidelity. sci-hub.seresearchgate.netresearchgate.net
Another approach utilized a one-pot triple-deprotection/1,4-addition/spiroacetalization cascade. mpg.de This method allowed for the synthesis of all possible diastereomers, which was crucial in the initial misassignment of the natural product's structure. mpg.de Similarly, a one-pot debenzylation/spiroketalisation/thermodynamic equilibration procedure has been employed to afford the tetracyclic core as a single diastereomer.
The success of these one-pot protocols hinges on the careful choice of protecting groups and reaction conditions to orchestrate a cascade of events leading to the desired complex structure. The thermodynamic stability of the final spiroketal often drives the reaction to a single diastereomer.
Catellani Reaction/Oxa-Michael Cascade Approaches
A convergent and efficient strategy for the synthesis of the isochroman scaffold of this compound utilizes a palladium-catalyzed Catellani reaction coupled with an oxa-Michael cascade. sci-hub.seresearchgate.netresearchgate.netresearchgate.netresearchgate.netchim.it The Catellani reaction allows for the simultaneous functionalization of both the ortho and ipso positions of an aryl halide in a single step. chim.it
In one reported synthesis, a three-component Catellani reaction involving an aryl iodide, an optically pure epoxide, and an enone was used to assemble a key isochroman intermediate. sci-hub.se This was followed by a base-mediated oxa-Michael reaction to generate the isochroman scaffold. sci-hub.se This sequence can even be performed in a one-pot fashion, demonstrating its practicality. chim.it
This powerful combination of reactions has been a cornerstone in a concise, eight-linear-step total synthesis of (–)-berkelic acid. sci-hub.seresearchgate.netresearchgate.netresearchgate.net The use of epoxides as dual-functionalized alkylating reagents in the Catellani-type reaction/oxa-Michael addition sequence has proven to be a particularly effective method for constructing the isochroman framework. researchgate.netresearchgate.net
| Reaction | Key Features | Reference |
| Catellani Reaction / Oxa-Michael Cascade | Three-component reaction, construction of isochroman scaffold, one-pot potential. | sci-hub.seresearchgate.netresearchgate.netresearchgate.netresearchgate.netchim.it |
Regioselective Spiroacetal/Pyran Formation
A recent innovation in the synthesis of this compound involves a regioselective tandem spiroacetal/pyran formation from a simpler alkyne precursor. scilit.comtsukuba.ac.jpresearchmap.jprsc.orgtsukuba.ac.jp This strategy streamlines the construction of the chroman/isochroman spiroacetal skeleton. rsc.org
The key step is an acid-mediated tandem regioselective cyclization of a precursor containing an alkyne. rsc.org The proposed mechanism involves the elimination of a hydroxyl group to form a Michael acceptor intermediate. rsc.org The subsequent nucleophilic attacks to form the oxacycles occur in a regioselective manner. rsc.org This approach has been successfully applied to the concise total synthesis of (–)-berkelic acid. scilit.comtsukuba.ac.jpresearchmap.jprsc.orgtsukuba.ac.jp
A crucial element of this strategy is the scalable synthesis of the triol segment, which serves as a precursor for the cyclization. rsc.org This has been achieved through a tandem Suzuki–Miyaura cross-coupling/oxidation process. rsc.org
| Method | Key Transformation | Precursor | Reference |
| Regioselective Cyclization | Tandem spiroacetal/pyran formation | Alkyne precursor | scilit.comtsukuba.ac.jpresearchmap.jprsc.orgtsukuba.ac.jp |
Advanced Stereocontrol Techniques in Total Synthesis
The presence of six stereogenic centers in this compound, including a quaternary carbon, necessitates the use of advanced stereocontrol techniques. Both asymmetric catalysis and diastereoselective reactions have been instrumental in achieving the desired stereochemistry.
Asymmetric Catalysis in Chiral Fragment Synthesis
Asymmetric catalysis has been employed to synthesize key chiral fragments of this compound. For instance, a catalytic asymmetric Gosteli-Claisen rearrangement of a 2-alkoxycarbonyl-substituted allyl vinyl ether was a key step in the synthesis of the C16-C20 fragment containing two adjacent stereogenic centers. d-nb.info
In other approaches, enzyme-catalyzed reactions have been utilized. For example, the enzyme-catalyzed hydrolysis of a prochiral diester has been adopted for the synthesis of a chiral side chain fragment. sci-hub.se The use of enzymes can offer high enantioselectivity for specific transformations. nih.gov
The development of novel chiral catalysts continues to be a major focus in organic synthesis. For example, chiral Brønsted acids and bifunctional enamine catalysts have shown great promise in various asymmetric transformations, although their specific application in this compound synthesis is an area for future exploration. frontiersin.org
Diastereoselective Reactions and Thermodynamic Equilibration Studies
Diastereoselective reactions are crucial for setting the relative stereochemistry of the multiple stereocenters in this compound. The one-pot deprotection/spiroacetalization protocols are a prime example of a highly diastereoselective process, often leading to a single diastereomer due to thermodynamic control. sci-hub.sempg.de
In the context of the ortho-quinone methide cycloaddition, while the initial reaction can be diastereoselective, it sometimes yields a mixture of epimers. ucsb.edunih.gov In such cases, thermodynamic equilibration is employed to enrich the desired, more stable diastereomer. ucsb.edunih.gov For example, treatment with a protic acid can be used to equilibrate a kinetic spiroketal epimer to the thermodynamic product. nih.gov
Dynamic Kinetic Resolution (DKR) Strategies
Dynamic kinetic resolution (DKR) has emerged as a powerful tool in the synthesis of this compound, allowing for the conversion of a racemic mixture into a single, desired enantiomer in high yield. princeton.edu This process involves the rapid racemization of the starting material concurrent with a stereoselective reaction, thereby overcoming the 50% theoretical yield limit of traditional kinetic resolutions. princeton.edu
In one notable synthesis, a DKR process was integral to establishing three new chiral centers (C17, C18, and C19) during a one-pot deprotection and spiroacetalization sequence. sci-hub.se This transformation proceeded with a high diastereomeric ratio (>10:1), demonstrating excellent stereocontrol originating from a single existing chiral center. sci-hub.se The efficiency of a DKR is guided by several factors, including the irreversibility of the kinetic resolution step and a racemization rate that is at least equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu
Application of Computational Studies to Predict and Control Stereochemistry
Computational studies, particularly using Density Functional Theory (DFT), have played a crucial role in understanding and predicting the stereochemical outcomes of key reactions in the synthesis of this compound. sci-hub.sescience.gov These theoretical models provide valuable insights into reaction mechanisms and transition state energies, guiding the strategic design of synthetic routes to favor the desired stereoisomers. sci-hub.sescience.govresearchgate.net
For instance, DFT calculations (specifically using M06-2X/def2-TZVPP-SMD(MeOH)//B3LYP-D3(BJ)/def2-SVP) were employed to support the stereocontrol observed in a deprotection/spiroacetalization process that established four new chiral centers. sci-hub.seresearchgate.net The calculations of Gibbs free energy activation barriers helped to rationalize the high diastereoselectivity achieved during this key transformation. sci-hub.seresearchgate.net
Computational models have also been used to analyze the stability of different diastereomers. MMX calculations, for example, indicated that the desired tetracyclic product in one synthetic route was significantly more stable (by 2.4 kcal/mol) than other major diastereomers formed. nih.gov Further calculations predicted that the desired isomer with inverted stereochemistry at C-18 and C-19 would be 3.9 kcal/mol more stable than its diastereomer, aligning with experimental observations. nih.gov These computational insights are invaluable for devising strategies to control the stereochemistry, for instance, by employing thermodynamic equilibration conditions to favor the formation of the most stable and desired product. science.gov
Introduction of the Lateral Side Chain via Selective Coupling Reactions (e.g., Ni-catalyzed Reductive Coupling)
This methodology allows for the formation of a key carbon-carbon bond between the complex tetracyclic core and the side chain precursor. researchgate.netthieme-connect.com In one concise synthesis, a Ni-catalyzed reductive coupling was used to connect an iodide intermediate (derived from the tetracyclic core) with a side-chain fragment. researchgate.net This reaction, employing NiCl2(dme) and a 4,4′-dimethyl-2,2′-bipyridine (dmbpy) ligand in the presence of manganese as a reductant, successfully yielded the methyl ester of (–)-berkelic acid. researchgate.netthieme-connect.com
The utility of nickel-catalyzed reductive coupling extends to the coupling of various electrophiles, such as acid fluorides with vinyl triflates or alkyl acids with alkyl halides, offering a versatile tool for constructing C–C bonds under mild conditions. researchgate.netresearchgate.net This approach avoids the need for pre-formed organometallic reagents for the acyl or vinyl components, which can be a limitation in other coupling methods. researchgate.net The robustness of this reaction allows for its application in the late-stage modification of complex molecules, including natural products and pharmaceuticals. researchgate.net
Comparison of Different Total Synthesis Routes and Their Efficiency
Several distinct total syntheses of (–)-berkelic acid have been reported, each with unique strategies and varying levels of efficiency. A comparison of these routes highlights the evolution of synthetic design toward greater conciseness and practicality.
| Lead Scientist/Group | Longest Linear Sequence (LLS) | Overall Yield | Key Features |
| Yang, et al. | 8 steps | Not specified | Catellani reaction/oxa-Michael cascade, one-pot deprotection/spiroacetalization, late-stage Ni-catalyzed reductive coupling. researchgate.netthieme-connect.com |
| Fañanás & Rodríguez | 10 steps | 12% | Silver-catalyzed cascade dearomatization-cycloisomerization-cycloaddition. nih.govnih.gov |
| Pettus | 10 steps | 10% | Biosynthetically inspired union of spicifernin and pulvilloric acid fragments. nih.gov |
| Snider | 13 steps | 2% | Condensation of key fragments to stereospecifically form the tetracyclic core. nih.govnih.gov |
| Fürstner | 19 steps | 5% | Deprotection/Michael addition/spiroacetalization cascade. sci-hub.senih.gov |
One of the most concise routes reported is an eight-step asymmetric synthesis. researchgate.netthieme-connect.com This approach features a Catellani reaction/oxa-Michael cascade to build the isochroman framework, a highly stereocontrolled one-pot deprotection/spiroacetalization to form the tetracyclic core, and a late-stage Ni-catalyzed reductive coupling for the side chain. researchgate.netthieme-connect.com Another efficient, 10-step synthesis was inspired by a potential biosynthetic pathway, combining fragments resembling the natural products spicifernin and pulvilloric acid. nih.gov This route utilized a silver-catalyzed cascade to assemble the tetracyclic core. nih.govnih.gov In contrast, earlier syntheses were longer, such as a 13-step route by Snider and a 19-step route by Fürstner, which still represented significant achievements in their own right. sci-hub.senih.govnih.gov These comparisons demonstrate a trend towards more step-economical and convergent strategies, often employing powerful cascade reactions to rapidly construct molecular complexity. researchgate.netresearchgate.net
Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies
The synthesis of this compound analogues is crucial for conducting structure-activity relationship (SAR) studies, which aim to understand how different parts of the molecule contribute to its biological activity. By systematically modifying the structure of this compound, researchers can identify key functional groups and structural features essential for its effects.
One study involved the synthesis of C26-oxothis compound analogues. nih.govresearchgate.netnih.gov These analogues, along with synthetic (–)-berkelic acid and its C22-epimer, were evaluated against human cancer cell lines. nih.govresearchgate.net Interestingly, in contrast to the initially reported potent activity of the natural isolate, the synthetic materials and their analogues were found to be inactive. nih.govresearchgate.netnih.gov This discrepancy highlights the importance of independently verifying biological data with synthetic samples of confirmed structure and purity.
The development of flexible synthetic routes allows for the creation of a library of analogues. For example, a strategy centered around a silver-catalyzed cascade reaction was used to access not only (–)-berkelic acid but also a small collection of related compounds for biological screening. The synthesis of nor-berkelic acids, which lack a methyl group, has also been accomplished. nih.gov These SAR studies are ongoing and are essential for elucidating the true biological potential of the this compound scaffold and for the potential development of new therapeutic agents. sci-hub.setsukuba.ac.jputsouthwestern.edu
Biological Activity Research of Berkelic Acid
In Vitro Biochemical Characterization
Bioassay-guided fractionation was instrumental in the discovery of berkelic acid, with initial screenings pointing towards its inhibitory effects on key signal transduction enzymes. nih.govacs.orgnih.gov
Inhibition of Matrix Metalloproteinase-3 (MMP-3) Activity
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.gov Their activity is crucial for physiological processes but is also implicated in pathological conditions such as tumor invasion and angiogenesis. nih.gov this compound has been identified as a moderate inhibitor of MMP-3. nih.govnih.gov
Initial studies reported an inhibitory concentration (GI50) of 1.87 µM for this compound against MMP-3. nih.govnih.gov This finding suggests a potential mechanism for its observed anticancer activities, as MMPs are known to play a role in the progression of cancers, including ovarian cancer. nih.gov The development of inhibitors that can distinguish between the various MMPs is a significant area of research, as some MMPs are considered anti-targets whose inhibition could paradoxically enhance metastasis. nih.gov
Inhibition of Cysteine Protease Caspase-1 (Casp-1) Activity
Caspase-1, also known as interleukin-1 converting enzyme (ICE), is a cysteine protease that plays a critical role in the inflammatory response. nih.govinvivogen.com It is responsible for the activation of pro-inflammatory cytokines IL-1β and IL-18. nih.govinvivogen.com The inhibition of caspase-1 is a therapeutic target for a range of inflammatory diseases. nih.gov
This compound has demonstrated inhibitory activity against caspase-1, with a reported GI50 of 98.0 µM. nih.govnih.gov This activity was one of the initial findings that highlighted the compound's potential as a bioactive molecule. nih.gov The search for caspase-1 inhibitors has been a guiding factor in the exploration of metabolites from extremophilic fungi, like the one that produces this compound. nih.govresearchgate.net
| Enzyme Target | Reported Inhibition (GI50) |
| Matrix Metalloproteinase-3 (MMP-3) | 1.87 µM nih.govnih.gov |
| Cysteine Protease Caspase-1 (Casp-1) | 98.0 µM nih.govnih.gov |
Mechanistic Insights into Signal Transduction Enzyme Inhibition
The discovery of this compound was guided by its activity in signal transduction enzyme assays. nih.govacs.org The ability of this compound to inhibit both a metalloproteinase (MMP-3) and a cysteine protease (caspase-1) suggests a complex interaction with these enzymes. nih.gov The unique chroman spiroketal structure of this compound is thought to be key to its inhibitory functions. nih.gov This structural motif provides a foundation for the design of more selective and potent inhibitors. nih.gov The inhibition of these enzymes, which are involved in processes like tissue remodeling and inflammation, provides a rationale for the observed cytotoxic effects of this compound against cancer cells. nih.gov
In Vitro Cell-Based Activity Studies
The promising enzymatic inhibition profile of this compound prompted further investigation into its effects on cancer cell lines.
Selective Cytotoxicity Against Human Ovarian Cancer Cell Lines (e.g., OVCAR-3)
One of the most significant findings in the early research on this compound is its potent and selective cytotoxicity against the OVCAR-3 human ovarian cancer cell line. nih.govnih.govmdpi.com In the National Cancer Institute's (NCI) 60-cell line screen, this compound displayed a GI50 (50% growth inhibition) value of 91.0 nM against OVCAR-3. nih.govmdpi.com This high degree of selectivity and nanomolar potency marked this compound as a compound of significant interest for anticancer research. nih.govresearchgate.net
However, it is important to note that subsequent studies using fully synthetic (-)-berkelic acid did not replicate this activity in the NCI-60 panel, showing no activity against any of the cell lines, including OVCAR-3, at concentrations up to 10 µM. nih.gov This discrepancy highlights the complexities and potential challenges in translating the activity of a natural product isolate to its synthetic counterpart. nih.govresearchgate.net
Screening in Cancer Cell Line Panels (e.g., NCI-60)
The NCI-60 screen is a valuable tool for identifying and characterizing novel anticancer compounds by testing them against 60 different human tumor cell lines. nih.govcancer.gov The initial screening of naturally sourced this compound in the NCI-60 panel revealed its selective activity against the OVCAR-3 ovarian cancer cell line. nih.govnih.gov This selectivity is a desirable characteristic for a potential anticancer agent, as it suggests a targeted mechanism of action that may spare non-cancerous cells.
The pattern of activity across the 60 cell lines can provide insights into a compound's mechanism of action by comparing it to the patterns of known anticancer drugs. cancer.gov While the initial results for this compound were promising, the conflicting data from synthetic samples underscore the need for further investigation to fully understand its anticancer potential. nih.gov
| Cell Line | Cancer Type | Reported Activity (GI50) |
| OVCAR-3 | Ovarian Cancer | 91.0 nM (Natural Isolate) nih.govmdpi.com |
| NCI-60 Panel | Various | No activity up to 10 µM (Synthetic) nih.gov |
Structure-Activity Relationship (SAR) Investigations
Despite the questions surrounding its intrinsic activity, the unique structure of this compound has prompted various structure-activity relationship (SAR) studies. These investigations have primarily focused on the impact of stereochemistry and structural modifications on biological efficacy, largely through the synthesis and testing of various isomers and analogues.
The stereochemistry of this compound is complex, with multiple stereogenic centers. The initially proposed structure was later revised based on synthetic and spectroscopic evidence. nih.gov Synthetic efforts have produced not only the corrected structure of (-)-berkelic acid but also several of its diastereomers, including C22-epi-berkelic acid. nih.govnih.gov
The original structural assignment of this compound was found to be unstable, equilibrating into a mixture of four diastereomers. nih.govnih.gov Biological evaluation of these synthetic stereoisomers has been unequivocal: all have been found to be biologically inactive. nih.govnih.gov This includes the C22-epimer of this compound. nih.gov The lack of activity across all synthetically accessible stereoisomers strongly suggests that if this compound were indeed the active compound, its biological efficacy would be highly dependent on a specific three-dimensional arrangement of its atoms. However, given that even the synthetic version of the natural enantiomer with the confirmed correct stereostructure is inactive, the role of stereochemistry in the originally reported activity remains part of the larger, unresolved question of the compound's true biological profile.
In an effort to understand which parts of the this compound molecule might be important for its reported activity, several analogues with modified structures have been synthesized and evaluated. These studies provide insight into the tolerance of the molecular scaffold to structural changes.
Researchers have created analogues such as nor-berkelic acids, where a methyl group is absent, and C26-oxothis compound analogues. nih.govnih.gov Upon biological testing, these structural modifications did not restore the anticipated activity. In fact, all the synthesized analogues, much like synthetic (-)-berkelic acid itself, were found to be devoid of cytotoxic activity against the tested human cancer cell lines. nih.govnih.gov
The following table summarizes the biological activity findings for (-)-berkelic acid and its synthesized analogues:
| Compound | Modification from (-)-Berkelic Acid | Reported Biological Activity |
|---|---|---|
| Natural (-)-Berkelic Acid Isolate | N/A | Active (e.g., GI50 = 91 nM against OVCAR-3) nih.govnih.gov |
| Synthetic (-)-Berkelic Acid | None | Inactive nih.govresearchgate.net |
| C22-epi-Berkelic Acid | Inversion of stereochemistry at C22 | Inactive nih.gov |
| Nor-berkelic Acids | Removal of a methyl group | Inactive nih.govnih.gov |
| C26-oxothis compound Analogues | Oxidation at C26 | Inactive nih.govnih.gov |
Given the consistent lack of activity in synthetic samples of (-)-berkelic acid and its analogues, identifying the key structural features of the this compound molecule responsible for the initially reported biological activity is a significant challenge. The current body of evidence strongly suggests that the potent anticancer effects observed in the original isolate may not be an intrinsic property of the this compound structure. nih.gov
As a result, a definitive pharmacophore for the originally reported activity of this compound has not been established. The SAR studies, while extensive, have primarily served to highlight the inactivity of the synthetic compounds rather than to pinpoint specific functional groups or regions of the molecule that are essential for activity. The central spiroketal core, the carboxylic acid side chain, and the specific stereochemical arrangement are all complex features, but their individual contributions to the reported bioactivity cannot be confirmed without a reliably active sample. mdpi.com
The leading hypothesis remains that a yet-to-be-identified, highly potent impurity in the original natural isolate was responsible for the observed biological effects. nih.gov Therefore, the "key structural features" for the reported activity may lie in a completely different molecule. Future research would need to focus on re-isolating and meticulously separating the components of the active fungal extract to identify the true active principle.
Computational Studies and Modeling in Berkelic Acid Research
Molecular Modeling for Conformational Analysis and Stability
Molecular modeling is crucial for understanding the three-dimensional structure and relative stability of a molecule's various conformations, which in turn govern its chemical reactivity and biological activity. mdpi.commdpi.com In the synthesis of berkelic acid, computational methods, particularly Density Functional Theory (DFT), have been instrumental in understanding and predicting the stereochemical outcomes of key reactions. sci-hub.senih.gov
Researchers have employed DFT calculations to support the stereocontrol observed during the critical one-pot deprotection/spiroacetalization process that forms the tetracyclic core of this compound. sci-hub.se By modeling the transition states of the reaction, scientists can rationalize why certain diastereomers are formed preferentially. For instance, DFT calculations were used to investigate the intermediate in the spiroacetalization step. sci-hub.se The calculations showed a favorable electrostatic interaction (a C-O distance of 2.203 Å) for the nucleophilic attack that leads to the experimentally observed 18S/19R configuration. sci-hub.se
Early in the structural elucidation process, molecular mechanics (MMX) calculations were used to compare the relative strain energies of four potential diastereomers of the this compound core. nih.gov The calculations revealed that the isomer consistent with the revised stereochemistry was more stable than other possibilities by 2.4 kcal/mol, providing computational backing for the structural reassignment. nih.gov These studies highlight how computational energy calculations can distinguish between possible stable conformations, guiding synthetic strategies toward the desired, and often most stable, product.
Table 1: Computational Methods Used in this compound Research This table is interactive. Click on the headers to sort.
| Method Type | Software/Level of Theory | Application in this compound Research | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | M06-2X/def2-TZVPP-SMD(MeOH)//B3LYP-D3(BJ)/def2-SVP | Supported the stereocontrol mechanism of the deprotection/spiroacetalization process by calculating transition state energies. | sci-hub.se |
| Density Functional Theory (DFT) | B3LYP/6-311++G**//B3LYP/6-31G* | General method for investigating conformational preferences and reaction pathways in complex organic acids. | nih.gov |
| Molecular Mechanics (MMX) | PCModel | Calculated relative strain energies of diastereomers to support the revision of stereochemistry at C-18 and C-19. | nih.gov |
In Silico Approaches for Stereochemical Assignments
The definitive assignment of stereochemistry for complex molecules with multiple chiral centers is a significant challenge. In silico methods provide a powerful complement to experimental techniques like NMR spectroscopy and X-ray crystallography. mdpi.commdpi.commtu.edu For this compound, computational analysis was vital in revising the initially proposed structure and confirming the absolute configuration.
The initial assignment of the relative stereochemistry at carbons C-18 and C-19 was questioned based on computational data. nih.gov MMX calculations indicated that the Nuclear Overhauser Effect (NOE) data reported for the natural product were more consistent with a structure having the opposite stereochemistry at both C-18 and C-19. nih.gov The calculations showed that in the revised isomer, the distance between a methyl hydrogen and H-16β was 2.49 Å while the distance to H-16α was 3.51 Å, which explains the observed NOE to only H-16β. nih.gov This computational insight prompted further synthetic work that ultimately confirmed the revised structure. nih.gov
Furthermore, the total synthesis of (−)-berkelic acid was used to establish the absolute stereochemistry and assign the configuration at C-22. nih.gov Computational approaches, in concert with synthetic chemistry, are essential for correlating spectral data with specific three-dimensional arrangements, thereby enabling the unambiguous determination of a molecule's complete stereostructure. mdpi.com
Docking Studies for Ligand-Enzyme Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. muni.czresearchgate.net This method is fundamental in structure-based drug design for understanding the molecular basis of inhibition and for screening virtual libraries of compounds. researchgate.netbiointerfaceresearch.com this compound was identified as an inhibitor of matrix metalloproteinase-3 (MMP-3) and caspase-1. nih.govgenominfo.org
While specific docking studies for this compound have not been detailed in peer-reviewed literature, the principles of molecular docking can be applied to understand its interaction with these enzyme targets. muni.cz Such a study would involve:
Preparation of Structures : Obtaining the 3D crystal structures of human MMP-3 and caspase-1 from a database like the Protein Data Bank. The 3D structure of this compound would be generated and energy-minimized.
Binding Site Identification : The active site or allosteric sites of the enzymes would be defined as the target for the docking simulation. nih.gov
Docking Simulation : A search algorithm would explore various binding poses of this compound within the enzyme's binding site, evaluating each pose using a scoring function. researchgate.net
Analysis of Results : The top-ranked poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions with critical amino acid residues. nih.govyoutube.com
These simulations could reveal the specific amino acids that this compound interacts with in the active sites of MMP-3 and caspase-1, explaining its inhibitory activity. The insights gained would be invaluable for the rational design of more potent and selective analogues. nih.gov
Predictive Models for Biological Activity (e.g., Prediction of Activity Spectra for Substances (PASS))
Beyond its identified activities, this compound may possess a wider range of biological effects. Predictive computational tools can forecast a broad biological activity spectrum for a given chemical structure, helping to identify new therapeutic applications or potential side effects. genexplain.com One such tool is the Prediction of Activity Spectra for Substances (PASS). way2drug.comresearchgate.net
The PASS software analyzes the structure of a molecule and compares its fragments to a massive database of known bioactive compounds. scielo.org.mx Using a Bayesian algorithm, it calculates the probability for the molecule to be active (Pa) or inactive (Pi) for thousands of different biological activities, including pharmacological effects, mechanisms of action, and specific toxicities. scielo.org.mx
How PASS could be applied to this compound:
Input : The 2D structure of this compound would be provided to the PASS online server or local software. way2drug.com
Output : The program would generate a list of potential biological activities with corresponding Pa and Pi values. Activities where Pa > Pi are considered probable.
Application : This predicted spectrum could suggest novel, previously untested activities for this compound. For instance, it might predict activity as an inhibitor of other enzymes, an agonist or antagonist for a receptor, or an antineoplastic agent against different cancer types. These predictions can then be used to prioritize and guide further experimental testing. genexplain.com
As of now, a PASS analysis for this compound has not been published. However, the application of such a tool represents a powerful, hypothesis-generating approach to expand the pharmacological profile of this unique natural product.
Computational Design of Novel Analogues
The structural core of this compound serves as a scaffold for the design of new, potentially improved therapeutic agents. Computational chemistry plays a pivotal role in the rational design of novel analogues by predicting how structural modifications will affect biological activity.
The process of computational analogue design typically involves an iterative cycle of design, prediction, and synthesis. Starting with the structure of this compound, computational tools can be used to:
Identify Key Pharmacophore Features : Using insights from docking studies (as described in 6.3), researchers can identify the essential structural features of this compound required for binding to its targets.
Design Virtual Libraries : Modifications can be made in silico to the this compound structure. This could involve adding or removing functional groups, altering stereochemistry, or modifying the side chain to enhance target affinity, improve selectivity, or optimize pharmacokinetic properties.
Predict Activity and Properties : The designed analogues can be computationally screened. Docking simulations can predict their binding affinity to target enzymes, while QSAR (Quantitative Structure-Activity Relationship) models and tools like PASS can predict their biological activity and potential toxicity.
Prioritize for Synthesis : Based on the computational predictions, the most promising analogues are selected for chemical synthesis and subsequent experimental evaluation.
DFT calculations have already been used to support the synthetic routes to this compound itself, demonstrating the value of computational input in complex synthesis. sci-hub.se This same approach can be extended to the prospective design of new molecules, accelerating the discovery of next-generation drug candidates based on the this compound framework.
Analytical Methodologies Employed in Berkelic Acid Research
Advanced Spectroscopic Techniques for Structural Analysis
Spectroscopic methods are fundamental to the characterization of novel chemical entities. psu.eduslideshare.netelsevier.com In the case of berkelic acid, high-resolution nuclear magnetic resonance (NMR) and accurate mass spectrometry were indispensable in piecing together its intricate molecular structure. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy has been the cornerstone of structural analysis for this compound. nih.govmpg.de The complexity of its tetracyclic spiroketal core required detailed analysis using a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. mpg.descielo.org.mx Techniques such as ¹H-¹H Correlated Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) were instrumental. scielo.org.mx
Initial structural assignment of this compound based on NMR data was later revised. nih.govmpg.de Synthetic, NMR, and crystallographic studies were pivotal in establishing the correct relative and absolute stereochemistry of the molecule. nih.gov The synthesis of various diastereomers and a comparison of their NMR spectral data with that of the natural product allowed for the unambiguous determination of the five stereocenters in (−)-berkelic acid. nih.gov This comparative approach highlighted the power of NMR in distinguishing between subtle stereochemical differences in complex molecules. mpg.de The analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations provided critical information about the spatial relationships between protons, which helped to define the molecule's three-dimensional shape and the configuration of its spiroketal center. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for Synthetic Intermediates of this compound Data presented is for representative synthetic intermediates as specific data for the final this compound compound is not fully detailed in the provided search results.
| Intermediate | Technique | Chemical Shifts (δ) in ppm |
| Enol Ether 5 nih.gov | ¹H NMR (400 MHz, CDCl₃) | 4.29 (t, J = 2.0 Hz, 1 H), 4.29 (t, J = 8.0 Hz, 1 H), 3.87 (t, J = 2.0 Hz, 1 H), 3.81 (t, J = 8.0 Hz, 1 H), 2.57–2.43 (m, 3 H), 2.26–2.18 (m, 1 H), 1.24 (d, J = 6.8 Hz, 3 H) |
| ¹³C NMR (100 MHz, CDCl₃) | 166.3, 117.7, 80.5, 72.0, 42.0, 41.0, 19.0, 16.9 | |
| Compound 7 nih.gov | ¹H NMR (400 MHz, CDCl₃) | 7.44–7.34 (m, 6 H), 6.89 (dd, J₁ = 8.5 Hz, J₂ = 2.6 Hz, 1 H), 6.80 (d, J = 2.6 Hz, 1 H), 5.05 (s, 2 H), 4.56 (s, 2 H), 2.05 (br s, 1 H), 1.57 (s, 9 H) |
| ¹³C NMR (100 MHz, CDCl₃) | 159.6, 152.6, 149.9, 136.6, 131.0, 128.8, 128.3, 127.7, 125.5, 113.2, 109.0, 84.3, 70.5, 60.4, 27.8 | |
| Lactone 3 nih.gov | ¹H NMR (400 MHz, CDCl₃) | 4.50 (dd, J₁ = 9.3 Hz, J₂ = 7.3 Hz, 1 H), 3.97 (t, J = 9.2 Hz, 1 H), 2.62 (t, J = 5.7 Hz, 2 H), 2.58–2.40 (m, 2 H), 1.35 (d, J = 7.0 Hz, 3 H) |
| ¹³C NMR (100 MHz, CDCl₃) | 177.8, 116.5, 69.0, 39.8, 39.6, 19.5, 13.8 |
Accurate Mass Spectrometry for Elemental Composition Determination
Accurate mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is essential for determining the elemental composition of an unknown compound. ucdavis.edunih.govwiley.com This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high precision. researchgate.net For this compound, HRMS provided the exact mass, which was used to calculate its molecular formula. nih.gov The ability to obtain a highly accurate mass measurement allows researchers to narrow down the possibilities for the elemental formula to a single, unique composition, thereby confirming the number of carbon, hydrogen, and oxygen atoms in the molecule. nih.govresearchgate.net This information is a critical first step that complements the structural fragment data obtained from NMR spectroscopy. nih.govresearchgate.net
Chromatographic Separation Techniques for Purification and Analysis
Chromatography is a cornerstone of natural product chemistry, used for both the initial isolation of compounds from complex mixtures and for the purification and analysis of synthetic products. nih.govcreative-proteomics.comijpsjournal.com
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique used extensively in the synthesis and analysis of complex molecules like this compound. nih.govopenaccessjournals.com In the various total syntheses of this compound, HPLC was employed to separate diastereomers of synthetic intermediates and to assess the purity of the final products. d-nb.infoscribd.com The high resolution of HPLC allows for the separation of closely related compounds, ensuring that the isolated material is of high purity for subsequent structural analysis and biological testing. openaccessjournals.com The technique is quantitative, allowing researchers to determine the percentage of the desired compound in a sample. openaccessjournals.com
The discovery of this compound is a classic example of bioassay-guided fractionation. nih.gov This strategy involves separating a crude biological extract into fractions using chromatographic techniques and testing each fraction for a specific biological activity. mdpi.comnih.gov The active fractions are then subjected to further separation until a pure, active compound is isolated. nih.gov this compound was isolated from a Penicillium species found in an acidic, metal-contaminated environment. nih.gov The fractions of the fungal extract were tested in signal transduction enzyme assays, which guided the isolation of the novel, biologically active spiroketal, ultimately identified as this compound. nih.govresearchgate.net This method directly links the chemical constituents of an organism to their biological function, efficiently homing in on novel bioactive natural products. mdpi.com
Chiral Analytical Methods for Enantiomeric Purity Determination
The synthesis of a specific enantiomer of a chiral molecule like (−)-berkelic acid requires rigorous methods to confirm its enantiomeric purity. nih.govnih.gov Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of how much of one enantiomer is present compared to the other. libretexts.org
While specific details on the method used for this compound are not extensively covered, the standard and most reliable technique for determining enantiomeric purity is chiral chromatography, particularly chiral HPLC. uma.escat-online.comwikipedia.org This method utilizes a chiral stationary phase (CSP) within the HPLC column. libretexts.orgthieme-connect.de The chiral stationary phase interacts differently with each enantiomer of the compound being analyzed, causing them to travel through the column at different rates and thus separate. libretexts.org By measuring the area of the two resulting peaks, the ratio of the enantiomers and the enantiomeric excess can be accurately calculated. libretexts.org The optical rotation of the synthetic (−)-berkelic acid was also compared with the value reported for the natural product to confirm that the correct enantiomer had been synthesized. nih.govnih.gov Such analysis is critical to ensure that the biological activity observed is attributable to the desired enantiomer and not its mirror image. wikipedia.org
X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation
X-ray crystallography has been an indispensable analytical tool in the structural elucidation of this compound, definitively resolving ambiguities related to its complex stereochemistry. Initial structural hypotheses based on nuclear magnetic resonance (NMR) spectroscopy were later revised and conclusively established through single-crystal X-ray diffraction analysis of synthetic derivatives and analogs. nih.govmolaid.com This technique provided unequivocal proof of the molecule's three-dimensional architecture in the solid state, confirming the relative and absolute configurations of its multiple stereocenters. nih.govnih.gov
Detailed Research Findings
The journey to ascertain the correct structure of this compound was marked by significant contributions from several research groups who employed X-ray crystallography to validate their synthetic achievements. An initial structure was proposed based on NMR data, but its stereochemistry, particularly at the C18, C19, and C22 positions, remained unconfirmed. nih.govmpg.de
Groundbreaking work by the research group of Alois Fürstner involved the synthesis and crystallographic analysis of the methyl esters of enantiomeric this compound (ent-berkelic acid). molaid.com This study was pivotal as it led to a crucial revision of the stereochemistry at the C18 and C19 centers, demonstrating that the initially proposed structure was incorrect. nih.govmolaid.com
Further cementing the structural revision, the laboratory of Jef K. De Brabander conducted extensive synthetic and crystallographic studies. They successfully synthesized and characterized a mixture of four diastereomers of a nor-berkelic acid methyl ester. nih.gov The single-crystal X-ray structures of three of these diastereomers (compounds 45a , 45b , and 45c in their research) and other key intermediates were determined. nih.gov These analyses provided definitive evidence that the originally assigned structure of this compound is thermodynamically unstable and readily equilibrates to a mixture of diastereomers. nih.govcapes.gov.brresearchgate.netdntb.gov.uaresearchgate.net This work, along with the total synthesis by the Snider group, ultimately led to the unambiguous assignment of the complete stereostructure of (-)-berkelic acid. nih.govresearchgate.net
In a separate synthetic endeavor, the absolute stereochemistry at the C22 position was unequivocally established through the X-ray diffraction analysis of a cyclic 4-bromo-2-nitrophenylhydrazone derivative, an intermediate in a total synthesis route. nih.gov Additionally, a scalable total synthesis reported by Fañanás and Rodríguez culminated in a product whose structure was confirmed as (-)-berkelic acid by X-ray crystallographic analysis, further corroborating the revised structure. scribd.com
The collective crystallographic data from these synthetic intermediates and analogs were crucial. They not only confirmed the connectivity of the atoms but also provided precise information on bond lengths, bond angles, and the spatial orientation of the various functional groups, thereby solidifying the final structural assignment of this compound.
Crystallographic Data for this compound Analogs and Derivatives
The following table summarizes key crystallographic data obtained for several synthetic intermediates and diastereomers that were instrumental in the definitive structural elucidation of this compound. This data is publicly available from the Cambridge Crystallographic Data Centre (CCDC).
| Compound Name/Reference | CCDC Deposition No. | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|---|---|
| nor-Berkelic acid methyl ester (diastereomer 1) | 1571415 | C₂₉H₄₀O₉ | Monoclinic | P2₁/c | a=13.1 Å, b=11.1 Å, c=19.4 Å α=90°, β=101.4°, γ=90° |
| nor-Berkelic acid methyl ester (diastereomer 2) | 1571416 | C₂₉H₄₀O₉ | Monoclinic | P2₁/n | a=11.8 Å, b=11.8 Å, c=21.6 Å α=90°, β=92.5°, γ=90° |
| nor-Berkelic acid methyl ester (diastereomer 3) | 1571419 | C₂₉H₄₀O₉ | Triclinic | P-1 | a=10.0 Å, b=12.2 Å, c=13.0 Å α=107.4°, β=95.9°, γ=103.0° |
| Synthetic (-)-Berkelic Acid Intermediate | 856603 | C₂₈H₃₆O₈ | Orthorhombic | P2₁2₁2₁ | a=9.8 Å, b=13.8 Å, c=18.9 Å α=90°, β=90°, γ=90° |
Future Research Directions and Potential Academic Applications
Exploration of New Bioprospecting Avenues for Berkelic Acid and Related Metabolites
The initial discovery of this compound was the result of bioprospecting in an extreme environment—the acidic, metal-contaminated waters of the Berkeley Pit Lake. nih.gov The producing organism, a species of the fungus Penicillium, demonstrates that extremophiles are a rich source of novel secondary metabolites with unique chemical scaffolds. nih.gov Future research should intensify the exploration of such underexplored ecological niches.
Key Bioprospecting Strategies:
Targeting Extremophiles: Fungi and other microorganisms from environments with extreme pH, temperature, pressure, or salinity should be prioritized for screening. These organisms often produce unique compounds as a survival mechanism.
Endophytic Fungi: Endophytic fungi, which live within plant tissues, represent a vast and largely untapped reservoir of biodiversity and chemical novelty. mdpi.com Prospecting endophytes from plants growing in unique or stressful environments could yield new this compound analogues or other related metabolites. mdpi.com
Genomic Mining: With advancements in genome sequencing, it is possible to identify biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites. helmholtz-hips.de Fungal genomes can be mined for BGCs similar to the one that produces this compound, potentially leading to the discovery of new natural products without the need for immediate cultivation and isolation.
Advancements in Synthetic Methodologies for Scalable Production and Diversity-Oriented Synthesis
The limited availability of this compound from its natural source necessitates robust and efficient synthetic strategies. Several total syntheses have been reported, providing a strong foundation for future work. rsc.orgnih.gov A key goal is to develop scalable, cost-effective methods to produce sufficient quantities of this compound for extensive biological evaluation.
One highly efficient approach has been a protecting-group-free strategy that constructs the polycyclic core in a single step and allows for gram-scale synthesis of key intermediates. researchgate.netnih.gov Another concise synthesis was inspired by the recognition that this compound's structure combines features of two other fungal metabolites, spicifernin and pulvilloric acid. nih.govscispace.com This led to a convergent synthesis featuring a silver-catalyzed cascade reaction to couple the two fragments. nih.govscispace.com
Future advancements should focus on:
Process Optimization: Refining existing synthetic routes to improve yields, reduce the number of steps, and enhance scalability. nih.gov
Diversity-Oriented Synthesis (DOS): Adapting the known synthetic routes for DOS would enable the creation of libraries containing a wide range of structurally diverse analogues. cam.ac.ukrsc.org By systematically modifying different parts of the this compound scaffold, researchers can generate novel compounds for biological screening. cam.ac.uk This approach moves beyond simple analogue synthesis to explore broader regions of chemical space, increasing the chances of discovering new biological activities. uci.edu
| Strategy | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Protecting-Group-Free Cascade Reaction | One-pot construction of the polycyclic core from simple starting materials. Avoids protection/deprotection steps. | High efficiency, scalability, reduced step count. | researchgate.netnih.gov |
| Biomimetic-Inspired Cascade | Coupling of spicifernin-like and pulvilloric acid-like fragments via a silver-mediated cascade. | High convergency, based on a potential biosynthetic pathway. | nih.govnih.gov |
| Regioselective Spiroacetal/Pyran Formation | Tandem spiroacetal/pyran formation from a simpler alkyne precursor. | Concise, regio- and stereoselective. | rsc.org |
| Triple-Deprotection/1,4-Addition/Spiroacetalization Cascade | Delivers the tetracyclic core as a single isomer in high yield. | High stereocontrol, productive route. | nih.gov |
Deeper Elucidation of Molecular Mechanisms of Action in Biological Systems
A significant challenge in this compound research is the discrepancy in its reported biological activity. The natural isolate was reported to be a moderate inhibitor of matrix metalloproteinase-3 (MMP-3) and caspase-1, and showed potent, selective activity against the OVCAR-3 human ovarian cancer cell line. nih.govnih.gov However, subsequent studies using highly pure, synthetically derived this compound and its analogues found them to be devoid of this anticancer activity. nih.govnih.gov
This suggests that the activity of the original sample may have been due to a highly potent, minor contaminant. nih.gov This highlights a critical need for future research to:
Re-evaluate Biological Targets: Using authenticated, synthetic this compound, a broad and unbiased screening campaign against a large panel of enzymes, receptors, and cell lines is necessary to identify its true biological targets, if any.
Isolate and Identify the "Active" Contaminant: Re-investigating the fermentation broth of the original Penicillium strain could lead to the isolation and identification of the compound responsible for the initially observed potent anticancer activity.
Clarify Structural Ambiguity: Early synthetic efforts were crucial in revising the initial structural assignment of this compound and establishing its absolute stereochemistry. nih.gov Any future biological studies must use material with unambiguously confirmed structure and stereochemistry. researchgate.net
Preclinical In Vivo Investigations (e.g., Animal Model Studies for Efficacy and Pharmacokinetics)
Should a reproducible and significant biological activity be confirmed for synthetic this compound or a novel analogue, the next logical step would be preclinical in vivo investigations. bioagilytix.com These studies are essential to bridge the gap between laboratory research and potential therapeutic applications. bioagilytix.com
Key preclinical studies would include:
Efficacy Studies: If an anticancer activity is confirmed, the compound would be tested in animal models of cancer (e.g., mouse xenograft models using human cancer cell lines) to evaluate its ability to inhibit tumor growth.
Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in animal models. unimi.it Understanding the PK properties, such as bioavailability and half-life, is crucial for designing dosing regimens. nih.govmdpi.com
Toxicology Studies: Initial safety assessments in animals are performed to identify any potential adverse effects and determine a safe dose range for further studies. bioagilytix.com
The use of appropriate animal models is critical for obtaining translatable data. nih.gov
Refined Structure-Activity Relationship Studies with Expanded Libraries of Analogues
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing and testing a series of related compounds to determine which structural features are critical for biological activity. mdpi.com The initial synthesis of analogues like C22-epi-berkelic acid and nor-berkelic acids provided a starting point, although these were found to be inactive in the cancer cell line assays. nih.gov
Future SAR campaigns should be guided by a confirmed biological target and a robust bioassay. An expanded library of analogues, generated through diversity-oriented synthesis or focused synthesis, would be needed. nih.gov
Areas for Structural Modification and Exploration:
The Spiroketal Core: Investigate the importance of the spiroketal moiety for activity.
The Side Chain: Modify the length, branching, and functional groups of the aliphatic side chain.
The Aromatic Ring: Alter the substitution pattern on the aromatic portion of the molecule.
Stereochemistry: Systematically synthesize and test different stereoisomers to understand the impact of stereochemistry on biological function.
These studies will be instrumental in identifying a pharmacophore—the essential three-dimensional arrangement of functional groups responsible for activity—and optimizing lead compounds. rsc.org
Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery. nih.govnih.gov These computational tools can be applied to nearly every aspect of this compound research.
Potential Applications of AI/ML:
Target Prediction: ML models trained on large biological datasets could predict potential protein targets for this compound based on its structure, helping to guide experimental validation.
Analogue Design: Generative AI models can design novel molecular structures based on the this compound scaffold that are optimized for predicted activity, selectivity, and pharmacokinetic properties.
Synthesis Planning: AI tools can devise and optimize synthetic routes, potentially identifying more efficient or novel ways to produce this compound and its analogues. eurekalert.org
Genomic Bioprospecting: ML algorithms can analyze fungal genomic data to identify novel biosynthetic gene clusters that may produce structurally related compounds. helmholtz-hips.destrath.ac.uk
By integrating AI and ML, researchers can accelerate the discovery and optimization cycle, making the exploration of this compound's chemical space more efficient and targeted. arizona.edu
Addressing Challenges in Reproducibility of Biological Data
The story of this compound's biological activity serves as a powerful case study on the importance of reproducibility in scientific research. nih.gov The conflicting results between the natural isolate and the synthetic compound underscore a critical challenge in the field of natural products drug discovery. nih.govnih.gov
Future research in this area must adhere to rigorous standards to ensure the validity and reproducibility of findings. Key practices include:
Use of Authenticated Materials: All biological testing must be performed with fully characterized, high-purity synthetic material to exclude the possibility of interference from minor, highly potent contaminants.
Orthogonal Assays: Positive results from an initial screen should be confirmed using different, independent assay methods.
Detailed Reporting: Experimental methods, including cell line authentication, reagent sources, and detailed protocols, must be thoroughly documented and reported to allow for independent replication. almaden.io
Addressing these reproducibility challenges is paramount for building a solid foundation of knowledge around this compound and ensuring that future research efforts are directed toward genuine biological effects.
Q & A
What are the primary synthetic strategies for constructing the spiroketal core of berkelic acid, and how do they address stereochemical challenges?
Basic Research Focus
The spiroketal core, a defining structural feature of this compound, is synthesized via diastereoselective cycloaddition reactions. Key methodologies include:
- Chiral exocyclic enol ethers paired with o-quinone methides (o-QMs), generated using magnesium base-triggering methods to control stereochemistry .
- Thermodynamic equilibration of kinetic spiroketal epimers using protic acids (e.g., TFA) to favor the thermodynamically stable isomer .
- Orthogonal deprotection strategies (e.g., benzyl esters) to preserve stereochemical integrity during late-stage functionalization .
Methodological Insight : The stereochemical relay from enol ether precursors ensures efficient construction of the tetracyclic core, with equilibration steps resolving undesired epimer ratios (e.g., improving from 3:1 to 10:1 dr) .
How have structural revisions of this compound impacted synthetic and biological studies?
Basic Research Focus
Initial structural misassignments (e.g., quaternary stereocenter configuration) necessitated synthetic revisions:
- Revised spiroketal configuration : Fürstner's synthesis revealed errors in the original NMR-based assignments, leading to corrected stereochemistry at C22 .
- Biomimetic approaches : De Brabander's synthesis combined spicifernin and pulvilloric acid surrogates to validate the revised structure .
Advanced Research Implications : Structural corrections enabled precise studies on MMP-3 inhibition (GI₅₀ = 1.87 µM) and OVCAR-3 cytotoxicity (GI₅₀ = 91 nM), highlighting the role of the spiroketal core in bioactivity .
What experimental approaches are used to resolve contradictions in the kinetic vs. thermodynamic control of this compound's spiroketal formation?
Advanced Research Focus
Conflicting reports on spiroketal formation mechanisms were resolved via:
- Energy calculations : MM3 Monte Carlo simulations identified thermodynamic stability differences (>4.5 kcal/mol) between spiroketal epimers .
- Acid-mediated equilibration : Kinetic isomers (e.g., 3:1 dr) were treated with TFA to drive equilibration toward the thermodynamic product (10:1 dr) .
- Oxidative stability tests : DDQ oxidation of benzylic carbons confirmed slower equilibration rates compared to oxidation kinetics, guiding synthetic sequence adjustments .
How can researchers optimize late-stage functionalization of this compound analogs to study structure-activity relationships (SAR)?
Advanced Research Focus
Late-stage modifications require strategies to preserve labile functionalities:
- Selective alkylation : Organocerium reagents (e.g., pentylcerium) enable mono-addition to lactones without deprotonation, achieving >80% yield .
- Protection-deprotection : Benzyl esters tolerate hydrogenolysis conditions (Rh/C, 65 psi H₂), allowing retention of ethers and esters during reduction .
- Spiroketal derivatization : Epimerization (via acid/base) and alkyl chain modifications probe the role of the spiroketal in MMP-3 binding .
What methodologies validate the stereochemical integrity of this compound intermediates during total synthesis?
Basic Research Focus
Critical validation steps include:
- Comparative NMR analysis : Synthetic intermediates (e.g., salicylic acid 24 ) are matched to Snider's characterized derivatives to confirm stereochemistry .
- X-ray crystallography : Fürstner's revised structure relied on crystallographic data of methyl ester derivatives .
- Chiral resolution : Chromatographic separation (e.g., Snider's synthesis) resolves enantiomers at the quaternary center .
How do extreme environmental conditions influence the bioactivity of this compound?
Advanced Research Focus
Berkeley Pit Lake's extreme environment (pH 2.5, heavy metals) informs bioactivity hypotheses:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
